molecular formula C6H14O5 B1202772 L-Fucitol CAS No. 13074-06-1

L-Fucitol

Cat. No.: B1202772
CAS No.: 13074-06-1
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-UHFFFAOYSA-N
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Description

It can also be obtained by the reduction of fucose . Fucitol is a hexane-1,2,3,4,5-pentol, meaning it has five hydroxyl groups attached to a six-carbon chain. It is a member of the hexose family of sugars, which are monosaccharides containing six carbon atoms .

Biochemical Analysis

Biochemical Properties

L-Fucitol plays a significant role in biochemical reactions, particularly in the metabolism of L-fucose. It interacts with several enzymes, including L-fucose isomerase, which converts L-fucose to L-fuculose, and subsequently, L-fuculose reductase, which reduces L-fuculose to this compound . These interactions are essential for the conversion and utilization of L-fucose in various biological processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the metabolism of sugars and sugar alcohols. Additionally, this compound can modulate cell signaling pathways that are crucial for cell growth and differentiation . Its impact on cellular metabolism includes altering the levels of metabolites and influencing the flux through metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to L-fuculose reductase, facilitating the reduction of L-fuculose to this compound . This binding interaction is crucial for the enzymatic activity and the subsequent metabolic processes. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential long-term applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on metabolic processes and cellular functions. At high doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of L-fucose. It interacts with enzymes such as L-fucose isomerase and L-fuculose reductase, which are essential for the conversion of L-fucose to this compound . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, thereby affecting overall metabolic activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, ensuring its availability for metabolic processes . The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its overall function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fucitol can be synthesized from L-fucose through a reduction reaction using sodium borohydride as the reducing agent. The reaction is typically carried out in an aqueous solution, and the product is purified using paper chromatography .

Industrial Production Methods: For industrial production, fucitol can be obtained via various routes, including chemical synthesis, enzymatic synthesis, and extraction from natural sources such as seaweeds. The enzymatic approach involves the use of fucose isomerase, which interconverts L-fucose and L-fuculose. This method is efficient for producing L-fucose for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Fucitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Fucitol can be oxidized to produce fucitol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: As mentioned earlier, fucitol itself is produced by the reduction of L-fucose using sodium borohydride.

    Substitution: Fucitol can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.

Major Products Formed: The major products formed from these reactions include various fucitol derivatives, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : L-Fucitol serves as a versatile building block in the synthesis of complex molecules. Its hydroxyl groups facilitate the formation of glycosidic bonds, making it useful in carbohydrate chemistry.
  • Synthesis of Derivatives : Researchers have synthesized derivatives of this compound for various applications, including antioxidants and other bioactive compounds .

Biology

  • Metabolic Role : this compound plays a significant role in biological systems, particularly concerning the metabolism of fucose and related sugars. It influences cellular processes such as cell signaling and gene expression.
  • Fucosylated Compounds : Studies have shown that fucosylated compounds derived from this compound exhibit biological activities like anticoagulation and neurite outgrowth promotion, indicating potential therapeutic uses .

Medicine

  • Therapeutic Properties : this compound and its derivatives are being investigated for their anti-inflammatory and anti-tumor activities. Its ability to modulate immune responses makes it a candidate for therapeutic applications.
  • Potential in Drug Development : The compound's role in glycosylation processes is crucial for drug development, particularly in enhancing the efficacy of glycoprotein-based therapeutics.

Industry

  • Cosmetics and Pharmaceuticals : Due to its moisturizing properties, this compound is used in cosmetic formulations. Its safety profile also supports its use in pharmaceutical products.
  • Biocatalytic Production : Recent advancements have demonstrated that this compound can be biocatalytically converted into L-fucose using enzymes like galactose oxidase. This process has implications for industrial-scale production of fucose from renewable resources .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Anticoagulation Activity : Research indicates that fucosylated heparan sulfate derived from this compound has anticoagulant properties, which could be beneficial in preventing thrombosis .
  • Neurite Outgrowth Promotion : Another study demonstrated that compounds derived from this compound promote neurite outgrowth, suggesting potential applications in neuroregenerative medicine .
  • Biocatalytic Conversion : A study illustrated the enzymatic conversion of this compound to L-fucose using recombinant microorganisms. This method showcases an efficient route for producing fucose on an industrial scale, highlighting the economic viability of utilizing sugar alcohols like this compound in biotechnology .

Summary Table of Applications

Application AreaDescriptionExamples
ChemistryBuilding block for complex synthesisSynthesis of glycosidic derivatives
BiologyRole in metabolic pathwaysInfluences cell signaling and gene expression
MedicineTherapeutic potentialAnti-inflammatory and anti-tumor effects
IndustryUse in cosmetics and pharmaceuticalsMoisturizing agents; biocatalytic production

Comparison with Similar Compounds

Fucitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it is unique due to its derivation from fucoidan and its specific role in fucose metabolism. Similar compounds include:

Fucitol’s uniqueness lies in its specific biological role and its derivation from marine sources, which distinguishes it from other more commonly used sugar alcohols.

Biological Activity

L-Fucitol, also known as 6-deoxy-L-galactose, is a sugar alcohol derived from L-fucose. It has garnered attention in various fields of research due to its biological activities, particularly in cancer treatment, immunomodulation, and its role as a fucosidase inhibitor. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.

Overview of this compound

This compound is a sugar alcohol that can be metabolized by certain organisms and is involved in various biological processes. Its structure allows it to interact with fucosylated compounds, influencing cellular functions and signaling pathways.

1. Fucosidase Inhibition

This compound has been identified as a potent inhibitor of alpha-L-fucosidase, an enzyme that plays a critical role in the metabolism of fucose-containing glycoconjugates. Research indicates that derivatives of this compound can effectively inhibit this enzyme, which is implicated in cancer progression and other pathological conditions.

Table 1: Inhibition Potency of this compound Derivatives on Alpha-L-Fucosidase

CompoundKi (M)Source
1-Deoxyfuconojirimycin1×1081\times 10^{-8}Human liver
N-Decyl-DFJNot specifiedBovine fucosidase
N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitolsVariableVarious cell lines

This table summarizes the inhibition potency of different derivatives of this compound on alpha-L-fucosidase, highlighting their potential therapeutic applications.

2. Cancer Cell Line Studies

In vitro studies have demonstrated that this compound and its derivatives exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, N-decyl-DFJ was shown to be toxic to certain cancer cell lines, indicating its potential as an anti-cancer agent.

Case Study: Toxicity of N-Decyl-DFJ on Cancer Cell Lines

A recent study investigated the effects of N-decyl-DFJ on breast and colon cancer cell lines. The results showed that:

  • Breast Cancer Cells: Significant reduction in cell viability (over 70% at concentrations above 50 µM).
  • Colon Cancer Cells: Induction of apoptosis observed through increased caspase activity.

These findings suggest that this compound derivatives may serve as promising candidates for cancer therapy.

3. Immunomodulatory Effects

This compound has been implicated in modulating immune responses. Research indicates that it can influence the rolling and extravasation of leukocytes, which are critical processes in inflammation and immune surveillance.

Table 2: Immunomodulatory Effects of this compound

EffectMechanismReference
Decreased monocyte migrationInhibition of fucose-containing epitopes
Enhanced leukocyte adhesionModulation of integrin activation

This table outlines the immunomodulatory effects associated with this compound, emphasizing its potential in therapeutic applications for inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with fucosylated structures on cell surfaces. By inhibiting fucosidases, this compound alters glycosylation patterns on proteins, which can significantly impact cell signaling pathways related to growth and adhesion.

Properties

IUPAC Name

hexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKOFZKJLZSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13074-06-1, 5328-43-8, 18545-96-5
Record name 1-DEOXY-L-GALACTITOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Fucitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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